Baconipyrone C

Description

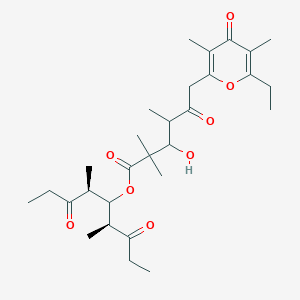

Structure

2D Structure

3D Structure

Properties

CAS No. |

123003-47-4 |

|---|---|

Molecular Formula |

C13H19BrO |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate |

InChI |

InChI=1S/C29H44O8/c1-11-20(30)15(4)26(16(5)21(31)12-2)37-28(35)29(9,10)27(34)17(6)22(32)14-24-19(8)25(33)18(7)23(13-3)36-24/h15-17,26-27,34H,11-14H2,1-10H3/t15-,16-,17?,27?/m1/s1 |

InChI Key |

HBLBJTXSYDMQDU-OJQYZGAJSA-N |

SMILES |

CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC(C(C)C(=O)CC)C(C)C(=O)CC)O)C)C |

Isomeric SMILES |

CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC([C@H](C)C(=O)CC)[C@H](C)C(=O)CC)O)C)C |

Canonical SMILES |

CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC(C(C)C(=O)CC)C(C)C(=O)CC)O)C)C |

Synonyms |

baconipyrone C |

Origin of Product |

United States |

Stereochemical Elucidation and Confirmation of Absolute Configuration of Baconipyrone C

Methodologies for Absolute Configuration Determination

The determination of absolute configuration in complex natural products is a multifaceted process, often relying on a suite of complementary techniques. While specific experimental details for Baconipyrone C's direct absolute configuration determination are not extensively detailed in the accessible literature, the general methodologies employed in natural product chemistry provide the framework for such assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR methods like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are fundamental for establishing the relative stereochemistry of a molecule. COSY reveals through-bond proton-proton couplings, mapping out the connectivity, while NOESY provides information about through-space proximity of protons. By analyzing these spatial relationships, chemists can deduce the relative orientation of stereocenters within the molecule. This relative stereochemical framework is a prerequisite for absolute configuration assignment longdom.orgscielo.brnih.gov. Techniques such as using chiral auxiliaries or chiral solvents in NMR can also aid in differentiating enantiomers or diastereomers, indirectly assisting in absolute configuration determination purechemistry.org.

X-ray Crystallography: This is considered one of the most definitive methods for determining absolute configuration, provided the compound can be crystallized. X-ray diffraction analysis of a single crystal allows for the construction of a three-dimensional electron density map, from which the precise spatial arrangement of atoms can be determined. The Bijvoet method, which utilizes anomalous scattering of X-rays by certain atoms, is particularly powerful for directly assigning absolute configuration purechemistry.orgnih.gov. However, the successful crystallization of this compound or a suitable derivative suitable for X-ray diffraction has not been prominently reported as the primary method for its absolute configuration confirmation.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-handed circularly polarized light by chiral molecules. The resulting CD spectrum can be compared to reference spectra or to computationally predicted spectra to assign absolute configuration scielo.brpurechemistry.orgnih.gov. Optical Rotation (OR) measurements, while simpler, can be less reliable for complex molecules due to sensitivity to impurities and conformational flexibility scielo.br.

Computational Chemistry: Modern computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), have become invaluable tools. These methods can predict electronic circular dichroism (ECD) spectra and optical rotation values for proposed stereoisomers. By comparing these calculated spectra and values with experimental data, the absolute configuration can be assigned with high confidence scielo.brnih.govnih.gov.

For this compound, the confirmation of its absolute configuration has primarily been achieved through the rigorous validation provided by its total synthesis.

Stereochemical Validation through Chemical Synthesis

The total synthesis of this compound has served as a critical tool for confirming its proposed absolute configuration. Pioneering work by Paterson and colleagues established the first asymmetric total synthesis of (-)-Baconipyrone C acs.orgresearchgate.netsnu.ac.krcrukcambridgecentre.org.ukcam.ac.uk. This synthetic endeavor not only provided access to the natural product but also validated its stereochemical assignment.

Asymmetric Aldol (B89426) Reactions: The synthesis relied on a series of highly stereoselective reactions to construct the polypropionate backbone and its associated stereocenters. Key steps included tin(II)-mediated aldol coupling and multiple boron-mediated aldol additions. These reactions are well-established for their ability to precisely control the formation of new chiral centers with high diastereoselectivity and enantioselectivity researchgate.netmdpi.com. By carefully orchestrating these bond-forming events, the synthesis meticulously built the molecule with the correct relative and absolute stereochemistry.

Enantioselective Catalysis: In a notable advancement, a synthesis of this compound employed a Ruthenium-catalyzed enantioselective Ring-Closing Metathesis (ROCM) process nih.gov. This application represented a significant step, utilizing a powerful catalytic method to establish a crucial stereocenter with high enantiomeric excess (e.g., 94:6 e.r. in one instance). Such highly enantioselective transformations in the synthetic route provide strong evidence for the absolute configuration of the target molecule.

Confirmation via Synthesis: The successful synthesis of enantiomerically pure (-)-Baconipyrone C, often starting from chiral pool materials or employing asymmetric catalysis to set specific stereocenters, serves as a direct confirmation of its absolute configuration. When a synthetic route can reproducibly generate the natural product with the correct optical rotation and spectroscopic properties, it validates the assigned stereochemistry. The synthesis of the (-)-enantiomer specifically confirmed that the natural product possesses this particular absolute configuration acs.orgnih.gov.

The meticulous construction of this compound through total synthesis, employing a range of stereoselective methodologies, has thus provided robust validation for its established absolute stereochemistry.

Advanced Synthetic Strategies Towards Baconipyrone C

Total Synthesis Approaches for Establishing Absolute Stereochemistry

Fragment Assembly via Stereoselective Aldol (B89426) Chemistry

Total Synthesis Incorporating Novel Catalytic Asymmetric Methods

The total synthesis of Baconipyrone C has benefited from the application of modern catalytic asymmetric methodologies, enabling the construction of its intricate carbon skeleton with high stereochemical control.

While the provided information indicates that Ruthenium-catalyzed allylic amination and alkylation have been employed in the total synthesis of this compound, as cited in Angewandte Chemie International Edition epdf.pub, specific details regarding the application of Ruthenium-catalyzed asymmetric olefin metathesis for the synthesis of this compound are not elaborated upon in the available snippets. Research in this area often explores various transition metal-catalyzed reactions to achieve stereoselective bond formations.

Copper-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful tool in the synthesis of complex molecules, including fragments of this compound. One notable strategy involved a cascade sequence utilizing a silver-copper-based N-heterocyclic carbene complex. In this approach, a bisallylic phosphate (B84403) substrate underwent two sequential copper-catalyzed asymmetric conjugate additions with trimethylaluminum (B3029685) (Me₃Al). This process efficiently generated a symmetric triene product with remarkable stereoselectivity.

Table 1: Copper-Catalyzed Asymmetric Allylic Alkylation in this compound Fragment Synthesis

| Parameter | Detail |

| Catalyst System | Ag-Cu-based N-heterocyclic carbene complex |

| Reaction Type | Double asymmetric allylic alkylation cascade |

| Substrate | Bisallylic phosphate |

| Reagent | Trimethylaluminum (Me₃Al) |

| Product | Symmetric triene |

| Yield | 61% |

| Diastereomeric Ratio (de) | >98% |

| Enantiomeric Excess (ee) | >98% |

| Reference | thieme-connect.com |

The general utility of copper-catalyzed asymmetric allylic alkylation in the total synthesis of this compound is highlighted across several research efforts epdf.pub58.59.2nih.govdntb.gov.ua.

Biomimetic and Mechanistic Synthesis Approaches

Biomimetic and mechanistic investigations provide insights into the natural biosynthesis pathways and inspire novel synthetic designs for this compound and related polypropionates.

The research group led by Dale Ward has developed a significant strategy for the synthesis of siphonariid polypropionates, including this compound, often referred to as the "thiopyran route." This approach is designed to rapidly assemble stereochemically complex polypropionate motifs from common precursors, reflecting potential biosynthetic pathways bac-lac.gc.ca. While the specific year 2010 is mentioned in the outline, the comprehensive work on polypropionates and this compound by the Ward group is well-established in the literature bac-lac.gc.cabac-lac.gc.ca.

Mechanistic studies within the Ward group's research have explored potential biosynthetic routes, including the investigation of non-enzymatic derivation pathways. For this compound, the proposed retro-Claisen rearrangement from a contiguous carbon skeleton has been a subject of study, suggesting possible chemical transformations that could occur without enzymatic intervention bac-lac.gc.ca. These investigations often involve analyzing retrosynthetic disconnections and the feasibility of aldol couplings from precursor molecules bac-lac.gc.ca.

A key aspect of the Ward group's strategy involves the identification and utilization of common precursors for siphonariid polypropionates. Their thiopyran route, for instance, focuses on the synthesis of hexapropionate synthons. This involves retrosynthetic disconnection and oxidation state adjustments to arrive at key intermediates, such as trione (B1666649) 12, which can be formed through aldol couplings of specific precursors. The group has employed thiopyran precursors (e.g., 6 and 7a) as synthetic equivalents to these proposed precursors (8 and 9) to build the complex polypropionate framework bac-lac.gc.ca.

Table 2: Total Synthesis of this compound (Ward Group Outcome)

| Stage | Product | Yield | Related Product | Yield | Combined Yield | Reference |

| Final Isolation | This compound | 50% | 14-epi-Baconipyrone C | 30% | 80% | bac-lac.gc.ca |

Compound List:

this compound

Baconipyrone A

Baconipyrone D

14-epi-Baconipyrone C

Siphonarin A (as dihydrosiphonarin A)

Siphonarin B (as dihydrosiphonarin B)

The Ward Group's "Biomimetic" Synthesis (2010)

Role of Retro-Claisen Rearrangement and Ketonization in Formationopenaccessjournals.comusask.ca

Research has elucidated the role of retro-Claisen rearrangements and ketonization in the formation of this compound. Studies by the Ward group have demonstrated that a putative common precursor to siphonariid polypropionates, including this compound, can undergo retro-Claisen rearrangements when treated with alumina (B75360) openaccessjournals.combac-lac.gc.ca. Specifically, this compound is formed through the simple ketonization of the enolate intermediate generated during this rearrangement openaccessjournals.combac-lac.gc.ca. This "biomimetic" synthesis highlights how complex natural products might arise from simpler precursors through non-enzymatic pathways openaccessjournals.combac-lac.gc.ca. Ian Paterson's group has also contributed to the synthesis of this compound, with their work likely involving similar mechanistic insights into rearrangements or fragmentations that lead to its structure mdpi.comfigshare.com. The facile conversion of precursors to this compound via retro-Claisen fragmentation provides strong evidence that these compounds can be isolation artifacts, derived from more stable parent structures openaccessjournals.combac-lac.gc.caacs.org.

Development of Thiopyran-Based Polypropionate Synthesisopenaccessjournals.com

A significant advancement in constructing the complex carbon skeleton of polypropionates, including precursors to this compound, has been the development of thiopyran-based strategies openaccessjournals.combac-lac.gc.causask.causask.ca. This approach has proven effective for the efficient and enantioselective synthesis of key intermediates. The Ward group utilized a thiopyran-based strategy to synthesize the common precursor for Baconipyrone A, this compound, and siphonarin B, establishing a robust method for building these polypropionate chains openaccessjournals.combac-lac.gc.causask.ca. This methodology allows for controlled aldol reactions and subsequent transformations to access the desired polypropionate architecture acs.orgresearchgate.net.

Application of One-Pot Sequential Enantiotopic Group Selective (SEGS) Aldol Reactionsusask.ca

The development and application of one-pot sequential enantiotopic group selective (SEGS) aldol reactions have provided a powerful strategy for highly convergent polypropionate synthesis usask.caresearchgate.netopenaccessjournals.com. This methodology enables the simultaneous or sequential formation of multiple stereocenters with high control. Research has shown that SEGS aldol reactions can be employed to synthesize complex polypropionate motifs, including precursors relevant to this compound, by efficiently assembling chiral fragments usask.caresearchgate.net. These reactions often involve the desymmetrization of meso compounds or the kinetic resolution of racemic starting materials, leading to enantiopure products in a single operation usask.caresearchgate.net. This approach significantly streamlines the synthesis of intricate polypropionate structures.

Expedient Synthesis Routes Utilizing Sulfur Dioxide-Induced Reactionsmdpi.comnih.govresearchgate.netacs.org

Expedient synthesis routes leveraging sulfur dioxide (SO₂)-induced reactions have been instrumental in accessing key fragments of this compound and related compounds. These methods exploit the reactivity of SO₂ in cycloaddition and subsequent transformations to form carbon-carbon bonds stereoselectively openaccessjournals.comresearchgate.netnih.govepfl.ch. Specifically, SO₂-induced additions of enoxysilanes to dienes, followed by retro-ene desulfinations, have been employed to synthesize the cyclohexanone (B45756) subunit of Baconipyrones A and B openaccessjournals.comnih.govresearchgate.netnih.govepfl.ch. This approach allows for the introduction of multiple stereocenters and the construction of complex polypropionate building blocks in an efficient manner openaccessjournals.comresearchgate.netepfl.ch.

Comparative Analysis of Synthetic Routes and Methodological Innovationsbac-lac.gc.canih.govopenaccessjournals.comusask.caacs.org

A comparative analysis of various synthetic routes to this compound and its precursors reveals significant methodological innovations. The "biomimetic" synthesis by the Ward group, involving retro-Claisen rearrangement of a common precursor, offers a direct pathway to this compound, highlighting its potential origin as an isolation artifact openaccessjournals.combac-lac.gc.caacs.org. The thiopyran-based strategy provides a robust framework for constructing the polypropionate backbone with excellent stereocontrol openaccessjournals.combac-lac.gc.causask.ca. Furthermore, the development of SO₂-induced reactions offers an expedient route to crucial polypropionate fragments, such as the cyclohexanone moiety of Baconipyrones openaccessjournals.comresearchgate.netnih.gov. The application of SEGS aldol reactions represents a highly convergent approach, enabling the rapid assembly of complex stereochemical arrays usask.caresearchgate.net. These diverse strategies, including those employing catalytic asymmetric methods researchgate.net, collectively showcase advancements in the total synthesis of complex natural products.

Biosynthetic Pathways and Proposed Origin Hypotheses

Investigation into the Natural Source and Evolutionary Links of Siphonariid Polyketides

Baconipyrone C is a member of a diverse family of polyketide metabolites isolated from siphonariids, which are air-breathing marine gastropod mollusks of the genus Siphonaria. acs.org These organisms are of evolutionary interest as they may represent a link between marine and terrestrial gastropods. acs.org The polyketides produced by these mollusks, including the baconipyrones and the related siphonarins, share a common biosynthetic origin that is believed to be analogous to that of macrolide and polyether antibiotics. acs.org These compounds have been isolated from various species, such as Siphonaria baconi, found on intertidal rock platforms in Australia, and Siphonaria zelandica. acs.orgdissertation.com The co-isolation of numerous structurally related but distinct polypropionates from these mollusks has led to speculation that many are not direct biosynthetic products but rather artifacts formed during the isolation process. dissertation.com

Examination of Potential Biosynthetic Precursors and Intermediates

The biosynthesis of siphonariid polypropionates has been investigated using isotopically labeled precursors. Studies have shown the incorporation of units like sodium [1-14C]propionate, indicating that the molecular backbone is assembled from propionate (B1217596) building blocks, a hallmark of polyketide synthesis. vulcanchem.com

Research has converged on the hypothesis that many siphonariid polyketides, including this compound, Siphonarin B, and Caloundrin B, may all originate from a single, unstable acyclic precursor. dissertation.comnih.gov The proposed common precursor is a complex dihydroxytetraone, specifically (4S,5S,6S,8RS,10S,11S,12R,14R)-14-(6-ethyl-3,5-dimethyl-4-oxo-4H-pyran-2-yl)-5,11-dihydroxy-4,6,8,10,12-pentamethylpentadecane-3,7,9,13-tetraone. nih.gov This putative precursor exists as a complex mixture of tautomers (isomers that readily interconvert) and is kinetically stable but can be transformed into the various cyclic structures isolated from the mollusks. nih.gov

Mechanistic Studies on Non-Enzymatic Transformations Leading to this compound

The origin of this compound is a prime example of how non-enzymatic reactions can play a crucial role in the formation of complex molecules isolated from natural sources. acs.org

There is substantial experimental evidence suggesting that this compound is not a true natural product but rather an artifact of the isolation process. dissertation.comnih.gov Synthetic studies have provided unambiguous demonstrations that baconipyrones are plausible isolation artifacts. nih.gov The hypothesis that siphonariid polypropionates originate from non-enzymatic processes acting on acyclic biosynthetic precursors was tested by synthesizing the putative common precursor. nih.gov

Experiments have shown that when the true natural product, Siphonarin B, or its putative acyclic precursor is exposed to alumina (B75360) (a material commonly used in chromatography for purification), it undergoes a chemical rearrangement to produce this compound, among other products. vulcanchem.comnih.gov This suggests that the process of separating and purifying compounds from the mollusk extract can induce the formation of this compound. usask.ca Therefore, Siphonarin B is considered the more likely biosynthetic product, which then serves as the direct precursor to the artifactual this compound. dissertation.combac-lac.gc.ca

The chemical transformation from Siphonarin B or its acyclic precursor to this compound is proposed to occur via a retro-Claisen rearrangement. dissertation.comvulcanchem.com This reaction proceeds through a hemiacetal tautomer of the precursor. nih.gov

The key findings from mechanistic studies are summarized below:

Formation via Retro-Claisen Rearrangement : Both Siphonarin B and the synthesized dihydroxytetraone precursor, when treated with alumina, undergo a retro-Claisen rearrangement to yield this compound. vulcanchem.comnih.gov this compound specifically results from the simple ketonization of the enol(ate) intermediate formed during this rearrangement. nih.gov

Thermodynamic Stability : The putative acyclic precursor is kinetically stable but isomerizes exceedingly slowly to the thermodynamically more stable Siphonarin B. nih.gov In the presence of a mild base like imidazole, this isomerization reaches an apparent equilibrium, with Siphonarin B being the major component (approximately 70%). vulcanchem.comnih.gov This further supports Siphonarin B as the more stable, and likely true, biosynthetic end-product. dissertation.com

Irreversible Process : The formation of this compound from Siphonarin B is an irreversible process. dissertation.combac-lac.gc.ca Experiments have shown that this compound cannot be converted back to Siphonarin B or into the related Baconipyrone A under the same conditions. bac-lac.gc.ca

| Precursor Compound | Reagent/Condition | Major Product(s) | Proposed Mechanism |

| Putative Acyclic Precursor | Imidazole | Siphonarin B (~70%) | Isomerization/Cyclization |

| Putative Acyclic Precursor | Alumina | Baconipyrone A, this compound | Retro-Claisen Rearrangement |

| Siphonarin B | Alumina | Baconipyrone A, this compound | Retro-Claisen Rearrangement |

| Putative Acyclic Precursor | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | This compound | Retro-Claisen Rearrangement |

Table 1: Summary of Experimental Isomerization Pathways.

Broader Implications for Polyketide Biosynthesis in Marine Organisms

The study of this compound and the siphonariid family of polyketides has significant implications for the field of marine natural products chemistry. It underscores the critical role that non-enzymatic transformations can play in generating chemical diversity. acs.orgrsc.org Many molecules isolated from marine organisms and hailed as novel "natural products" may, in fact, be artifacts of isolation or the result of spontaneous chemical reactions of unstable, enzyme-produced precursors. dissertation.comacs.org

This case highlights that the biosynthesis of complex marine metabolites is not always fully controlled by enzymes like polyketide synthases (PKSs). researchgate.netwikipedia.org While PKSs assemble the initial carbon skeleton from simple units like acetate (B1210297) and propionate, the final, stable structures found may be the result of inherent chemical reactivity and thermodynamic stability, a process sometimes referred to as biomimetic synthesis. dissertation.comnih.gov The findings for this compound emphasize the need for researchers to carefully consider the possibility of non-enzymatic steps and isolation-induced transformations when elucidating the structures and biosynthetic pathways of new compounds from marine sources. researchgate.net

Chemical Reactivity and Derivatization Studies

Reactions Involving the Gamma-Pyrone Moiety

While specific studies on the reactivity of the γ-pyrone moiety within Baconipyrone C are limited, the general chemical behavior of γ-pyrones suggests several potential reactions. The γ-pyrone ring system is known to participate in a variety of transformations, although its aromatic character can influence its reactivity compared to simple enones.

Potential Reactivity:

Electrophilic Substitution: The electron-rich nature of the γ-pyrone ring suggests that it could undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the existing substituents on the ring would influence the position of substitution.

Nucleophilic Addition: The carbonyl group in the γ-pyrone ring can be susceptible to nucleophilic attack. Reactions with organometallic reagents or strong nucleophiles could potentially lead to ring-opening or addition products.

Pericyclic Reactions: The diene system within the γ-pyrone ring could potentially participate in Diels-Alder reactions, either as the diene or dienophile, under appropriate conditions. This would provide a pathway to complex fused-ring systems.

Ring Opening and Rearrangement: Treatment with strong acids or bases can induce ring-opening of the γ-pyrone, followed by rearrangement to other heterocyclic systems or acyclic compounds. For instance, nucleophilic attack by hydrazine on some naphtho-γ-pyrones has been shown to result in ring opening and subsequent formation of a pyrazole ring mdpi.com.

It is important to note that the steric hindrance and electronic effects of the large polypropionate side chain in this compound would likely modulate the reactivity of the γ-pyrone core compared to simpler model compounds.

Modifications of the Polypropionate Side Chain

The polypropionate side chain of this compound is a key feature that has been the subject of synthetic and biosynthetic studies. Its reactivity is central to the formation of this compound itself from its putative precursors.

A significant reaction involving the polypropionate side chain is the retro-Claisen rearrangement . In the context of the biomimetic synthesis of this compound, it has been demonstrated that a putative acyclic precursor can undergo a retro-Claisen rearrangement to yield this compound. This reaction involves the cleavage of a carbon-carbon bond in a β-dicarbonyl system. Specifically, in the presence of alumina (B75360), both the proposed dihydroxytetraone precursor and the related natural product Siphonarin B undergo a retro-Claisen rearrangement via a hemiacetal tautomer to produce this compound, among other products nih.gov. This transformation highlights the lability of the C-C bond between the two carbonyl groups in the polypropionate chain under certain conditions.

The formation of this compound through this pathway involves the simple ketonization of the enol(ate) intermediate formed during the retro-Claisen rearrangement nih.gov. This reactivity underscores the potential for targeted modifications of the polypropionate chain.

Potential Modifications:

Selective Reductions: The ketone functionalities along the polypropionate chain could be selectively reduced to alcohols using various reducing agents. The stereochemical outcome of such reductions would be influenced by the existing stereocenters.

Functional Group Interconversions: The hydroxyl groups present in the side chain could be converted to other functional groups, such as esters, ethers, or halides, to explore structure-activity relationships.

Chain Cleavage: Oxidative cleavage of the vicinal diol in the side chain could be a route to truncated analogues.

Synthetic Transformations Leading to Analogues

The total synthesis of (-)-Baconipyrone C has been achieved, providing a framework for the synthesis of structural analogues nih.govresearchgate.net. The synthetic strategy involves the coupling of two key fragments: a γ-pyrone-containing alcohol and a carboxylic acid derived from the polypropionate chain.

Key Synthetic Steps Amenable to Analogue Synthesis:

Aldol (B89426) Additions: The construction of the polypropionate backbone relies heavily on stereoselective aldol additions nih.gov. By employing different aldehydes and ketones in these reactions, analogues with varied substitution patterns on the side chain can be synthesized.

Esterification: The final coupling of the two main fragments is achieved through an esterification reaction nih.gov. Utilizing different coupling partners would directly lead to a diverse range of this compound analogues with modifications in either the γ-pyrone or the polypropionate portion.

The biomimetic synthesis approach also presents opportunities for generating analogues. By synthesizing modified versions of the putative acyclic precursor, it may be possible to induce the retro-Claisen rearrangement to produce a variety of this compound analogues with altered side chains nih.gov. This strategy could provide access to novel compounds that are not readily accessible through total synthesis.

Below is a table summarizing the key reactive sites and potential transformations for the generation of this compound derivatives.

| Molecular Moiety | Reactive Site | Potential Transformation | Resulting Analogue Type |

| Gamma-Pyrone | Ring Carbons | Electrophilic Substitution | Ring-functionalized analogues |

| Gamma-Pyrone | Carbonyl Carbon | Nucleophilic Addition/Ring Opening | Ring-opened or rearranged analogues |

| Polypropionate Chain | β-Dicarbonyl System | Retro-Claisen Rearrangement | Chain-cleaved or rearranged analogues |

| Polypropionate Chain | Ketone Groups | Selective Reduction | Hydroxylated side-chain analogues |

| Polypropionate Chain | Hydroxyl Groups | Functional Group Interconversion | Esterified or etherified side-chain analogues |

Analytical and Spectroscopic Methodologies in Baconipyrone C Research

Advanced Spectroscopic Techniques for Structural Assignment and Confirmation in Synthetic and Biosynthetic Studies

The asymmetric total synthesis of (-)-Baconipyrone C provided a definitive confirmation of its structure. acs.org This was achieved through the application of several high-resolution spectroscopic methods, which are indispensable for characterizing the intricate polypropionate skeleton. acs.org While detailed biosynthetic studies on Baconipyrone C are not extensively documented, the spectroscopic principles applied in synthetic chemistry are directly transferable to the analysis of compounds isolated from natural sources. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of this compound. huji.ac.ilwikipedia.org Both ¹H and ¹³C NMR are used to map the carbon framework and the connectivity of protons within the molecule. huji.ac.ilrsc.org

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). nih.gov In the synthesis of this compound, key fragments were analyzed by ¹H NMR to confirm the successful outcomes of stereocontrolled reactions.

¹³C NMR Spectroscopy: Carbon-13 NMR is crucial for identifying all non-equivalent carbon atoms in the molecule. wikipedia.orglibretexts.org The chemical shifts of the carbon signals provide evidence for the presence of various functional groups, such as carbonyls, alkenes, and carbons bearing hydroxyl groups. libretexts.org The complete assignment of the ¹³C NMR spectrum is a critical step in the structural verification of the final synthetic product. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of this compound and its precursors with high accuracy. This technique confirms the molecular formula by providing a precise mass-to-charge ratio.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would indicate the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functionalities within this compound.

The table below summarizes the key spectroscopic data reported for a key synthetic intermediate leading to (-)-Baconipyrone C.

| Spectroscopic Data for Synthetic Intermediate of (-)-Baconipyrone C | |

| Technique | Observed Data |

| ¹³C NMR (125 MHz, CDCl₃) | δ: 215.1, 170.8, 138.8, 126.9, 78.9, 75.6, 73.1, 45.9, 41.8, 38.2, 36.5, 30.9, 21.4, 18.1, 16.5, 14.8, 12.7, 10.9, -4.8 |

| HRMS (ESI) | Calculated for C₂₄H₄₆O₅SiNa ([M+Na]⁺): 465.3012, Found: 465.3014 |

This data is representative of intermediates characterized during the total synthesis.

Chromatographic Methods for Isolation and Purification of Compound and Synthetic Intermediates

The purification of this compound and its various synthetic intermediates is heavily reliant on chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. biosyn.com

Flash Column Chromatography: This is the primary method used for the routine purification of synthetic intermediates on a preparative scale. Typically, silica (B1680970) gel is used as the stationary phase, and mixtures of organic solvents, such as ethyl acetate (B1210297) and hexanes, are used as the mobile phase. The polarity of the solvent system is optimized to achieve efficient separation of the desired compound from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is a high-resolution technique used for the final purification of compounds and for analytical assessment of purity. ox.ac.uksigmaaldrich.com In RP-HPLC, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile. ox.ac.ukelementlabsolutions.com This method is crucial for separating closely related diastereomers that may be difficult to resolve by flash chromatography. biosyn.com

The selection of chromatographic methods is critical throughout the synthesis of this compound. For instance, in the synthesis described by Paterson et al., intermediates were purified by flash chromatography on silica gel after each synthetic step to ensure the material was of sufficient purity for the subsequent reaction. acs.org

The table below provides examples of chromatographic conditions used for the purification of intermediates in the total synthesis of (-)-Baconipyrone C.

| Chromatographic Purification of this compound Intermediates | ||

| Intermediate | Chromatographic Method | Mobile Phase (Eluent) |

| Alcohol Precursor to Fragment 8 | Flash Chromatography (Silica Gel) | 20% Ethyl acetate in Hexanes |

| Esterification Product 24 | Flash Chromatography (Silica Gel) | 5% Ethyl acetate in Hexanes |

Q & A

Q. What are the established synthetic routes for Baconipyrone C, and how do they address stereochemical challenges?

this compound is synthesized via enantioselective Ru-catalyzed ring-opening/cross-metathesis (ROCM) and Cu-catalyzed allylic alkylation. Key steps include:

- Ru-catalyzed ROCM : A chiral Ru carbene complex enables selective formation of the E-alkene backbone, critical for the polypropionate core .

- Cu-catalyzed allylic alkylation : A bidentate N-heterocyclic carbene (NHC) ligand on Cu ensures stereochemical fidelity during diketone fragment assembly .

- Reductive cleavage and Birch reduction : These steps resolve competing alkene geometries, achieving >98% selectivity for the desired configuration .

Q. How has the natural origin of this compound been contested, and what evidence supports its potential as an extraction artifact?

Garson et al. (2000) observed no Baconipyrones in Siphonaria baconi extracts, suggesting they form during isolation via acid-catalyzed cyclization of acyclic precursors. Synthetic studies corroborated this: treating acyclic precursors (e.g., compound [48]) with bases like DBU or neutral alumina in ethanol yields this compound and its isomers, mimicking extraction conditions .

Q. What spectroscopic and analytical methods are critical for characterizing this compound’s structure?

- NMR : Distinguishes γ-pyrone and trioxaadamantane motifs via δ ~160–180 ppm (carbonyl carbons) and δ ~5.5–6.5 ppm (olefinic protons) .

- X-ray crystallography : Validates relative configurations of stereocenters (e.g., C-12 to C-21 fragment) .

- Chiral HPLC : Confirms enantiopurity post-synthesis, as synthetic routes often yield >95% ee .

Advanced Research Questions

Q. How do competing enantioselective catalytic systems (Ru vs. Cu) impact this compound’s synthetic efficiency and scalability?

- Ru catalysts : Achieve high enantioselectivity (>90% ee) but require inert conditions and costly ligands (e.g., sulfonate-bridged NHCs) .

- Cu catalysts : Offer milder reaction conditions and modular ligand design (e.g., chiral phosphoramidites), though competing pathways may reduce yield in polypropionate assembly .

- Scalability : Ru-based ROCM is limited by catalyst loading (typically 5–10 mol%), while Cu systems tolerate lower loadings (1–2 mol%) but require rigorous exclusion of moisture .

Q. What experimental strategies resolve contradictions in this compound’s isomerization behavior under varying conditions?

Q. How can researchers reconcile discrepancies in this compound’s reported bioactivity data across studies?

- Standardized isolation protocols : Use non-acidic extraction solvents (e.g., MeOH/CH₂Cl₂) to minimize artifact formation .

- Control experiments : Synthesize and test putative acyclic precursors (e.g., [48]) to distinguish natural vs. artifact bioactivity .

- Meta-analysis : Apply statistical tools (e.g., PCA) to compare bioactivity datasets, accounting for variations in assay conditions and compound purity .

Methodological Guidance for Experimental Design

Q. How should researchers design experiments to validate this compound’s biosynthetic pathways in vivo?

- Isotopic labeling : Feed Siphonaria spp. with ¹³C-labeled propionate precursors and track incorporation via LC-MS/MS .

- Gene silencing : Use RNAi to knock down putative polyketide synthase (PKS) genes and monitor this compound production .

Q. What criteria ensure robust reproducibility in this compound synthesis?

Q. How can contradictory results in this compound’s thermal stability be systematically investigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.